Di-tert-butyl terephthalate synthesis from terephthalic acid and tert-butanol
Di-tert-butyl terephthalate synthesis from terephthalic acid and tert-butanol
An In-Depth Technical Guide to the Synthesis of Di-tert-butyl Terephthalate from Terephthalic Acid and tert-Butanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of di-tert-butyl terephthalate, a valuable monomer and building block in polymer science and organic synthesis.[1] The primary focus is on the direct esterification of terephthalic acid with tert-butanol. This document delves into the core chemical principles, reaction mechanisms, and the critical role of catalysis. It offers a comparative analysis of various catalytic systems, detailed experimental protocols, and discusses key parameters for process optimization. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for professionals seeking to understand and implement this important chemical transformation.
Introduction: The Significance of Di-tert-butyl Terephthalate
Di-tert-butyl terephthalate is an aromatic diester characterized by a central benzene ring substituted at the 1 and 4 positions with carboxylate groups, each esterified with a bulky tert-butyl group.[1] This unique molecular structure, with its significant steric hindrance, imparts notable properties to the molecule, including enhanced thermal stability and increased resistance to hydrolysis when compared to terephthalate esters with smaller alkyl chains like dimethyl or diethyl terephthalate.[1]
These properties make it a valuable component in the synthesis of advanced polyesters and other polymers. When incorporated into polymer chains, the bulky tert-butyl groups can disrupt close packing, which modifies crystallinity, enhances flexibility, and contributes to the overall thermal stability and mechanical strength of the material.[1] The most common and direct route for its production is the acid-catalyzed direct esterification of terephthalic acid with tert-butanol.[1]
Core Synthesis: Principles and Reaction Mechanism
The synthesis of di-tert-butyl terephthalate from terephthalic acid and tert-butanol is a reversible esterification reaction. The overall transformation is shown below:
C₆H₄(COOH)₂ + 2 (CH₃)₃COH ⇌ C₆H₄(COO(CH₃)₃)₂ + 2 H₂O
To achieve high yields, the equilibrium must be shifted toward the product side. This is primarily accomplished by the continuous removal of water, the main by-product of the reaction.[1]
The Challenge of tert-Butanol
While the reaction follows the general principles of Fischer esterification, the use of a tertiary alcohol like tert-butanol introduces a significant challenge: dehydration. In the presence of strong acid catalysts, tert-butanol is highly susceptible to a competing E1 elimination reaction, which rapidly forms isobutylene gas.[2] Therefore, the selection of an appropriate catalyst and the precise control of reaction conditions are paramount to favor the desired esterification pathway over alcohol dehydration.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of tert-butanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule leads to the formation of a protonated ester.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final di-tert-butyl terephthalate product.
Catalysis: Driving the Esterification
The choice of catalyst is the most critical factor influencing the efficiency of this synthesis. Catalysts can be broadly divided into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.
Homogeneous Acid Catalysts
Strong mineral and organic acids are commonly used to catalyze the reaction.
-
Sulfuric Acid (H₂SO₄) & p-Toluenesulfonic Acid (p-TsOH): These are traditional, effective catalysts for esterification.[1] However, their strong acidity can aggressively promote the dehydration of tert-butanol to isobutylene, leading to significant loss of the alcohol reactant.[3]
-
Methane Sulfonic Acid (CH₃SO₃H): This strong acid has been shown to be effective, particularly when used in conjunction with a fractionating column to efficiently remove water and manage reaction temperatures.[4][5]
While effective, homogeneous catalysts pose challenges in separation from the final product, often requiring neutralization and washing steps that can complicate purification and generate waste.[6]
Heterogeneous Solid Acid Catalysts
Heterogeneous catalysts offer a more sustainable alternative, aligning with the principles of green chemistry. Their primary advantage is the ease of separation from the reaction mixture (typically by simple filtration) and their potential for reuse.[2][7]
-
Ion-Exchange Resins (e.g., Dowex, Amberlyst): These polymeric resins with sulfonic acid groups are effective at lower temperatures. However, their thermal stability is often limited, typically to below 120 °C, which may not be sufficient for driving the reaction to completion with the less reactive terephthalic acid.[7][8]
-
Zeolites (e.g., H-Y, H-Beta): These microporous aluminosilicates possess strong acidic sites and high thermal stability, making them suitable for high-temperature reactions.[7] Their shape-selective properties can also influence the reaction pathway.
-
Supported Heteropolyacids (e.g., Silicotungstic Acid on Bentonite): These catalysts combine the strong acidity of heteropolyacids with the high surface area of a support material like bentonite clay. They have demonstrated high activity and selectivity for the esterification of tert-butanol, with a reduced tendency to cause dehydration.[2]
Data Presentation: Catalyst Performance Comparison
| Catalyst Type | Catalyst Example | Typical Conditions | Key Advantages | Key Disadvantages | Reference(s) |
| Homogeneous | Methane Sulfonic Acid | 110-220 °C, Atmospheric Pressure | High reaction rates, good conversion | Difficult to separate, promotes side reactions | [4][5] |
| Homogeneous | Sulfuric Acid | Reflux Conditions | Readily available, effective | Significant alcohol dehydration | [1][3] |
| Heterogeneous | Ion-Exchange Resin | 50-80 °C | Easy separation, mild conditions | Low thermal stability | [7][8] |
| Heterogeneous | Zeolite H-Y | 150-200 °C | Reusable, high thermal stability | May require higher temperatures | [7] |
| Heterogeneous | Silicotungstic Acid on Bentonite | 110 °C | Reusable, high yield, selective | Catalyst preparation required | [2] |
Visualizing the Process
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of di-tert-butyl terephthalate.
Caption: Workflow for Di-tert-butyl Terephthalate Synthesis.
Simplified Reaction Mechanism Diagram
This diagram shows the key steps in the acid-catalyzed esterification of one carboxylic acid group.
Caption: Acid-Catalyzed Esterification Mechanism.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a general procedure for the direct esterification using a solid acid catalyst, which simplifies purification.
Reagents and Equipment:
-
Terephthalic Acid (TPA)
-
tert-Butanol (t-BuOH), molar excess (e.g., 3-6 fold)
-
Solid Acid Catalyst (e.g., 25 wt% Silicotungstic Acid on Bentonite)[2]
-
Toluene (as azeotropic solvent)
-
Ethyl Acetate
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine terephthalic acid, a 3-6 fold molar excess of tert-butanol, the solid acid catalyst (e.g., 5-10 wt% relative to TPA), and toluene.[6] Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Esterification: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[6]
-
Causality: Continuous water removal is essential to drive the reaction equilibrium towards the formation of the diester, thereby maximizing the yield.[1]
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected, and no more water is being formed.[6]
-
Catalyst Removal: After cooling the reaction mixture to room temperature, filter the solid catalyst. The catalyst can be washed, dried, and stored for potential reuse.[2][9]
-
Trustworthiness: Using a heterogeneous catalyst allows for a clean separation, ensuring the catalyst does not interfere with downstream purification steps.
-
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Wash sequentially with a 5% sodium bicarbonate solution to neutralize any residual acidity, followed by water and then brine.[6]
-
Causality: The bicarbonate wash is crucial for removing any leached acidic species, preventing potential product degradation during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent (toluene, excess tert-butanol, and ethyl acetate) under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield high-purity di-tert-butyl terephthalate.[6]
Conclusion
The synthesis of di-tert-butyl terephthalate via direct esterification of terephthalic acid and tert-butanol is a robust yet challenging process. Success hinges on overcoming the competing dehydration of tert-butanol and effectively shifting the reaction equilibrium. This guide has demonstrated that through careful selection of a catalytic system—with heterogeneous solid acids offering significant advantages in sustainability and ease of purification—and precise control over reaction conditions, high yields of the desired product can be achieved. The provided protocols and mechanistic insights serve as a foundational resource for researchers aiming to leverage this versatile compound in materials science and synthetic chemistry.
References
- Tolkmith, H. (1949). Preparation of esters of terephthalic acid. U.S. Patent No. 2,491,660. Washington, DC: U.S. Patent and Trademark Office.
- Shackelford, D. B., & Eckert, C. A. (2008). Conversion of terephthalic acid to Di-n-butyl terephthalate. U.S. Patent No. 7,741,509. Washington, DC: U.S. Patent and Trademark Office.
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Li, X., et al. (2018). Study of preparation of dibutyl terephthalate by alcoholysis of waste PET catalyzed by diacid ionic liquid. Dalian Ligong Daxue Xuebao/Journal of Dalian University of Technology, 58(4), 342-347. Retrieved from [Link]
- Shackelford, D. B., & Eckert, C. A. (2010). Conversion of terephthalic acid to di-n-butyl terephthalate. Korean Patent No. KR20100014672A.
- Shackelford, D. B., & Eckert, C. A. (2008). Conversion of terephthalic acid to di-n-butyl terephthalate. WIPO Patent Application No. WO2008123928A1.
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Poller, R. C., et al. (2022). Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts. Polymers, 14(23), 5227. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of Dibutyl Terephthalate. Retrieved from [Link]
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ResearchGate. (n.d.). Butanol alcoholysis reaction of polyethylene terephthalate using acidic ionic liquid as catalyst. Request PDF. Retrieved from [Link]
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Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891-4894. Retrieved from [Link]
- Shackelford, D. B., & Eckert, C. A. (2008). Low-melting mixtures of di-n-butyl and diisobutyl terephthalate. U.S. Patent No. 7,361,779. Washington, DC: U.S. Patent and Trademark Office.
- BP Corporation North America Inc. (2021). Process for the production of dialkyl terephthalate. U.S. Patent Application No. 16/649,890.
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Alla, A., & Muñoz-Guerra, S. (2011). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. UPCommons. Retrieved from [Link]
- Shackelford, D. B., & Eckert, C. A. (2012). Conversion of terephthalic acid to di-n-butyl terephthalate. Taiwanese Patent No. TWI415835B.
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Ali, S. H., et al. (2014). Reaction Kinetics of Tert-Butanol Esterification. International Journal of Chemical Reactor Engineering, 12(1), 235-244. Retrieved from [Link]
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